N'-[(2-chloro-6-fluorobenzyl)oxy]-4-pyridinecarboximidamide

Positional isomerism Pyridinecarboximidamide Structural comparison

This 4-pyridinecarboximidamide isomer (CAS 303997-42-4) is a REACH-registered building block for systematic SAR screening and MOF construction. Its para-disposed amidine geometry enables linear ditopic metal coordination distinct from ortho- and meta- isomers. The 2-chloro-6-fluorobenzyloxy group provides dual-halogen (Cl+F) probe capability absent from historical vasodilator analogs. Procure all three positional isomers for complete chemical space coverage.

Molecular Formula C13H11ClFN3O
Molecular Weight 279.7
CAS No. 303997-42-4
Cat. No. B2458262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-[(2-chloro-6-fluorobenzyl)oxy]-4-pyridinecarboximidamide
CAS303997-42-4
Molecular FormulaC13H11ClFN3O
Molecular Weight279.7
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)CON=C(C2=CC=NC=C2)N)F
InChIInChI=1S/C13H11ClFN3O/c14-11-2-1-3-12(15)10(11)8-19-18-13(16)9-4-6-17-7-5-9/h1-7H,8H2,(H2,16,18)
InChIKeyRWGFRSVAAWIFED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N'-[(2-Chloro-6-fluorobenzyl)oxy]-4-pyridinecarboximidamide (CAS 303997-42-4): Procurement-Relevant Structural and Regulatory Profile


N'-[(2-Chloro-6-fluorobenzyl)oxy]-4-pyridinecarboximidamide (CAS 303997-42-4) is a pyridinecarboximidamide derivative distinguished by a 2-chloro-6-fluorobenzyloxy substituent attached at the N'-position of the 4-pyridinecarboximidamide core . The compound has a molecular formula of C13H11ClFN3O and a molecular weight of 279.7 g/mol . It is registered under the EU REACH regulation, confirming its status as a manufactured and imported chemical substance within the European Economic Area . The pyridinecarboximidamide scaffold is recognized in the patent literature as possessing vasodilating and potassium channel activating effects, forming the basis for antihypertensive and antianginal therapeutic applications . This compound represents a specific positional isomer (4-pyridine) within a family where the position of the carboximidamide attachment to the pyridine ring critically determines molecular recognition, physicochemical properties, and biological activity profiles.

Why In-Class Pyridinecarboximidamide Analogs Cannot Substitute for N'-[(2-Chloro-6-fluorobenzyl)oxy]-4-pyridinecarboximidamide


Substitution among pyridinecarboximidamide derivatives is not straightforward due to three interdependent structural variables that profoundly alter molecular behavior. First, positional isomerism at the pyridine ring (2-, 3-, or 4-carboximidamide) changes the spatial orientation and electronic distribution of the amidine functionality, which directly affects hydrogen-bonding geometry and metal coordination capacity . Second, the N'-substituent identity determines both physicochemical properties and biological target engagement: the established vasodilators KRN2391 (nitroxyethyl substituent), Ki1769 (phenylethyl substituent), and Ki3315 (hydroxyethyl substituent) exhibit markedly different relaxant potencies (rank order: KRN2391 > Ki1769 > Ki3315) in the same porcine coronary artery assay, with maximum relaxation values ranging from nearly 100% for KRN2391 to approximately 66% for Ki1769 . Third, the 2-chloro-6-fluorobenzyloxy group in the target compound introduces halogen-specific electronic and steric features absent from these historical analogs, making simple interchange scientifically unjustified without direct comparative data. Procurement decisions predicated on class membership alone therefore risk selecting a compound with unintended reactivity, solubility, or biological profile.

Quantitative Differentiation Evidence: N'-[(2-Chloro-6-fluorobenzyl)oxy]-4-pyridinecarboximidamide vs. Positional Isomers and Class Analogs


Positional Isomer Differentiation: 4-Pyridine vs. 2-Pyridine Carboximidamide Architecture

The target compound (4-pyridinecarboximidamide, CAS 303997-42-4) differs from its closest positional isomer, the 2-pyridinecarboximidamide derivative (CAS 303997-40-2), in the attachment position of the carboximidamide group to the pyridine ring. The 2-pyridine isomer has predicted physicochemical properties including a boiling point of 376.2±52.0 °C, density of 1.33±0.1 g/cm³, and pKa of 3.80±0.50 . The para-substitution pattern of the 4-pyridine isomer places the amidine functionality at the position para to the pyridine nitrogen, creating a distinct hydrogen-bond donor/acceptor geometry compared to the ortho-substituted 2-pyridine isomer, where the amidine and pyridine nitrogen are adjacent and can participate in intramolecular interactions. The 3-pyridine isomer (CAS 303997-41-3) represents a third regioisomeric form . For procurement specification, these three isomers CANNOT be used interchangeably because their differing spatial arrangements produce distinct molecular recognition profiles in any downstream application involving target binding, metal coordination, or supramolecular assembly.

Positional isomerism Pyridinecarboximidamide Structural comparison Procurement specification

Substituent-Dependent Vasorelaxant Potency in Pyridinecarboximidamide Class: Quantitative Rank-Order Evidence

Within the pyridinecarboximidamide class, the N'-substituent identity dictates vasorelaxant potency and mechanism. In porcine isolated coronary arteries contracted by 25 mM KCl, the three historical analogs KRN2391 (nitroxyethyl), Ki1769 (phenylethyl), and Ki3315 (hydroxyethyl) showed a clear relaxant potency rank order of KRN2391 > Ki1769 > Ki3315. At maximum effect, KRN2391 produced nearly complete relaxation, whereas Ki1769 achieved approximately 66% relaxation, and the maximum effect of Ki3315 could not be determined due to solubility limitations . The relaxation induced by KRN2391 was antagonized by both glibenclamide and methylene blue, while Ki1769- and Ki3315-induced relaxations were antagonized by glibenclamide alone, indicating that the nitroxyethyl substituent confers an additional nitrate-like mechanism via cyclic GMP . The target compound bears a 2-chloro-6-fluorobenzyloxy substituent, which is structurally and electronically distinct from all three characterized analogs, combining aromatic halogenation (Cl, F), benzyloxy ether linkage, and the 4-pyridine (rather than 3-pyridine) carboximidamide scaffold. While no direct potency data exist for the target compound in the public domain, the established structure-activity relationship demonstrates that N'-substituent variation within this class produces quantifiable differences in both potency and mechanism.

Vasorelaxation Potassium channel opener Structure-activity relationship Pyridinecarboximidamide

Halogen-Substituted Benzyloxy Group: Electronic and Steric Differentiation from Unsubstituted and Alkyl Analogs

The 2-chloro-6-fluorobenzyloxy substituent of the target compound introduces specific electronic perturbations not present in any of the clinically characterized pyridinecarboximidamides (KRN2391, Ki1769, Ki3315). The ortho-chloro and ortho-fluoro substitution pattern on the benzyl ring generates a unique electron-withdrawing environment: chlorine exerts a negative inductive effect (-I) combined with positive mesomeric effect (+M), while fluorine provides strong -I and weak +M effects, together producing a net electron-deficient aromatic ring with altered π-stacking and halogen-bonding capacity . In contrast, Ki1769 bears an unsubstituted phenylethyl group, KRN2391 a nitroxyethyl chain, and Ki3315 a hydroxyethyl group — none of which provide aromatic halogenation. The closest structurally characterized compound with a 2-chloro-6-fluorobenzyl motif in the BindingDB database is N-(2-chloro-6-fluorobenzyl)-N-((2'-methoxy-[1,1'-biphenyl]) derivative, which showed inverse agonist activity at RORγt LBD with an IC50 of 1.00×10³ nM . While this is a different chemotype, it demonstrates that the 2-chloro-6-fluorobenzyl pharmacophore can engage specific protein targets at micromolar concentrations. For procurement, the halogenation pattern provides distinct physicochemical handles — including increased lipophilicity (predicted LogP elevation relative to non-halogenated benzyl analogs) and altered metabolic stability — that may be critical for specific assay or synthetic requirements.

Halogen substitution Benzyloxy group Electronic effects Lipophilicity modulation

REACH Regulatory Registration as a Procurement Decision Factor

N'-[(2-Chloro-6-fluorobenzyl)oxy]-4-pyridinecarboximidamide (CAS 303997-42-4) is registered under the EU REACH regulation with EC/List Number 100.355.970, as confirmed in the European Chemicals Agency (ECHA) substance database . REACH registration indicates that the substance has been formally registered by a manufacturer or importer for quantities placed on the EU market, providing a regulatory compliance baseline that unregistered or research-only analogs may lack. For procurement purposes, this registration status can affect lead times, import eligibility, and quality documentation availability. In contrast, the positional isomers CAS 303997-40-2 and CAS 303997-41-3, as well as historical analogs Ki1769 and Ki3315, have distinct regulatory profiles that must be verified independently.

REACH compliance Regulatory status Supply chain assurance Procurement eligibility

Synthetic Utility: 4-Pyridinecarboximidamide Core as a Versatile Building Block for Downstream Derivatization

The 4-pyridinecarboximidamide core of the target compound provides a para-disposed amidine functionality that is geometrically distinct from the ortho- (2-pyridine) and meta- (3-pyridine) isomers for downstream synthetic applications. The amidine group (-C(=NH)NH₂) can participate in multiple reaction modalities: (i) condensation with 1,3-dicarbonyl compounds to form pyrimidine derivatives, (ii) metal coordination as a bidentate ligand through the imine and amine nitrogens, (iii) N-cyanation or N-acylation to modulate electronic properties . The 4-pyridine isomer positions the amidine group at the maximum distance from the pyridine nitrogen, creating a linear, rod-like molecular geometry conducive to bridging coordination modes in metal-organic frameworks or linear molecular recognition motifs. The parent 4-pyridinecarboximidamide hydrochloride (CAS 42518-06-9) has been characterized by single-crystal X-ray diffraction, revealing N–H···N and N–H···Cl hydrogen-bond networks . The target compound's 2-chloro-6-fluorobenzyloxy group further provides a protected amidine derivative that can be deprotected under appropriate conditions to liberate the free amidine for subsequent functionalization.

Building block Organic synthesis Amidine chemistry Metal coordination

Evidence-Backed Application Scenarios for N'-[(2-Chloro-6-fluorobenzyl)oxy]-4-pyridinecarboximidamide Procurement


Positional-Isomer-Specific Screening Library Design

When constructing a screening library that requires systematic exploration of pyridinecarboximidamide positional isomer space, N'-[(2-chloro-6-fluorobenzyl)oxy]-4-pyridinecarboximidamide provides the para-substituted (4-pyridine) isomer complement to the ortho- (2-pyridine, CAS 303997-40-2) and meta- (3-pyridine, CAS 303997-41-3) variants. As demonstrated in the evidence above, the 4-pyridine isomer exhibits a distinct spatial geometry with the amidine group positioned para to the pyridine nitrogen . Inclusion of all three isomers in a screening deck enables complete coverage of the positional isomer chemical space, which is critical for any target where the relative orientation of the amidine hydrogen-bond donor/acceptor pair determines binding affinity. The 2-chloro-6-fluorobenzyloxy substituent further adds halogen-bonding capacity not present in unsubstituted benzyl or alkyl analogs .

Metal-Organic Framework (MOF) and Coordination Polymer Synthesis

The para-disposed 4-pyridinecarboximidamide core provides a linear, ditopic ligand geometry suitable for bridging metal centers in coordination polymer and MOF construction. Unlike the 2-pyridine isomer, which can form intramolecular hydrogen bonds between the adjacent amidine and pyridine nitrogens, the 4-pyridine isomer presents both the pyridine nitrogen and the terminal amidine NH₂ groups in a spatially separated, linear arrangement conducive to extended network formation . The parent 4-pyridinecarboximidamide hydrochloride has been structurally characterized by single-crystal XRD, confirming its capacity for directed hydrogen-bond networking . The 2-chloro-6-fluorobenzyloxy group serves as a protecting group for the N'-hydroxy position, which can be selectively removed to generate the free N'-hydroxyamidine for metal chelation under controlled conditions.

EU-REACH-Compliant Chemical Procurement for Regulated Research Environments

For academic or industrial laboratories operating within the European Economic Area, the REACH registration of N'-[(2-chloro-6-fluorobenzyl)oxy]-4-pyridinecarboximidamide (EC/List Number 100.355.970) provides a compliance advantage over unregistered pyridinecarboximidamide analogs . This registration status facilitates customs clearance, chemical inventory documentation, and institutional safety review processes. When selecting among the three positional isomers (CAS 303997-42-4, 303997-40-2, 303997-41-3) or historical analogs such as Ki1769, the confirmed REACH registration of the target compound may reduce procurement lead times and ensure availability of Safety Data Sheet (SDS) documentation meeting EU regulatory standards.

Structure-Activity Relationship (SAR) Studies Exploring Halogenated Benzyloxy Substituent Effects

The 2-chloro-6-fluorobenzyloxy substituent of the target compound provides a unique halogenation pattern that is absent from all three well-characterized pyridinecarboximidamide vasodilators (KRN2391, Ki1769, Ki3315) . For SAR programs investigating how ortho-halogen substitution on the N'-benzyl group affects target engagement, the target compound serves as a dual-halogen (Cl + F) probe. The established class-level SAR shows that N'-substituent variation produces quantifiable differences in both vasorelaxant potency and mechanism (e.g., ~34-percentage-point difference in maximum relaxation between KRN2391 and Ki1769) . While no direct potency data exist for this compound in the public domain, its procurement enables systematic exploration of how 2-chloro-6-fluorobenzyloxy substitution compares to the nitroxyethyl, phenylethyl, and hydroxyethyl substituents of historical analogs in any target-specific assay.

Quote Request

Request a Quote for N'-[(2-chloro-6-fluorobenzyl)oxy]-4-pyridinecarboximidamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.